molecular formula C11H12ClNO4 B1278513 Tert-butyl 4-chloro-3-nitrobenzoate CAS No. 157160-99-1

Tert-butyl 4-chloro-3-nitrobenzoate

Cat. No.: B1278513
CAS No.: 157160-99-1
M. Wt: 257.67 g/mol
InChI Key: BRTMDLPSCGNGEC-UHFFFAOYSA-N
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Description

Tert-butyl 4-chloro-3-nitrobenzoate is an aromatic ester derivative featuring a chloro group at position 4, a nitro group at position 3, and a tert-butyl ester moiety. These compounds are intermediates in organic synthesis, particularly in the construction of heterocyclic systems like 1H-benzo[d]imidazoles, which have applications in medicinal chemistry . The tert-butyl variant is expected to share similar reactivity patterns but differ in steric and electronic properties due to its bulky tert-butyl group.

Properties

IUPAC Name

tert-butyl 4-chloro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(14)7-4-5-8(12)9(6-7)13(15)16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTMDLPSCGNGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442514
Record name t-butyl 4-chloro-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157160-99-1
Record name t-butyl 4-chloro-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4-chloro-3-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of 4-chlorobenzoic acid to form 4-chloro-3-nitrobenzoic acid, followed by esterification with tert-butyl alcohol. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group. The esterification step involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or a catalyst like sulfuric acid to facilitate the reaction between the carboxylic acid and tert-butyl alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often employing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization or chromatography, ensures the production of high-quality product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-chloro-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-3-nitrobenzoic acid and tert-butyl alcohol in the presence of acidic or basic catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 4-chloro-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-chloro-3-nitrobenzoic acid and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 4-chloro-3-nitrobenzoate finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-chloro-3-nitrobenzoate depends on the specific application and the target molecule. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing the active acid form. The chlorine atom can also engage in halogen bonding or be substituted by other functional groups, modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Crystallographic and Structural Features

Ethyl 4-Chloro-3-Nitrobenzoate
  • Crystal system: Monoclinic, space group C2/c .
  • Unit cell parameters :
    • a = 12.930 Å, b = 7.482 Å, c = 20.945 Å, β = 92.11° .
  • Hydrogen bonding : Intramolecular C–H⋯O bonds form a planar five-membered ring (dihedral angle = 4.40° with adjacent benzene ring). Intermolecular C–H⋯O bonds stabilize the crystal lattice .
Hypothetical Tert-Butyl Analog
  • Predicted structure : The bulky tert-butyl group would disrupt the planar arrangement observed in the ethyl analog, increasing the dihedral angle between the ester moiety and benzene ring.
Table 2: Structural Comparison
Property Ethyl 4-Chloro-3-Nitrobenzoate Tert-Butyl 4-Chloro-3-Nitrobenzoate (Predicted)
Molecular weight (g/mol) 229.61 257.70
Hydrogen bonding Intramolecular + Intermolecular Limited intermolecular
Dihedral angle 4.40° >10° (estimated)

Chemical Reactivity and Stability

  • Hydrolysis :
    • Ethyl ester : Susceptible to acid- or base-catalyzed hydrolysis due to the electron-withdrawing nitro group activating the ester .
    • Tert-butyl ester : More resistant to hydrolysis owing to steric protection of the ester group, making it a preferred protecting group in multistep syntheses.
  • Nucleophilic aromatic substitution : Both esters are activated at the 4-chloro position due to the nitro group’s meta-directing effect. However, the tert-butyl ester’s bulk may slow reaction kinetics compared to the ethyl analog.

Biological Activity

Tert-butyl 4-chloro-3-nitrobenzoate (C11H12ClN2O4) is an organic compound that has garnered attention due to its biological activity and potential applications in medicinal chemistry. It is characterized by the presence of a chloro group and a nitro group on the benzoate structure, which contribute to its reactivity and interaction with biological targets.

Structure and Composition

  • Molecular Formula: C11H12ClN2O4
  • Molecular Weight: 272.67 g/mol
  • Functional Groups: Nitro group (-NO2), Chloro group (-Cl), Ester group (-COOR)

Synthesis

This compound can be synthesized through various methods, including:

  • Esterification : Reaction of 4-chloro-3-nitrobenzoic acid with tert-butanol in the presence of acid catalysts.
  • Substitution Reactions : Utilizing thionyl chloride to convert benzoic acid derivatives into acyl chlorides, followed by reaction with tert-butanol.

This compound acts primarily as an inhibitor of specific enzymes, particularly peroxidases. The compound's nitro and chloro groups facilitate interactions through hydrogen bonding and electrostatic forces, allowing it to bind effectively to the active sites of target enzymes .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Notably, compounds with similar nitrobenzoate scaffolds have shown significant activity against Mycobacterium tuberculosis (M. tuberculosis), suggesting that this compound may exhibit comparable efficacy .

Comparative Antimicrobial Efficacy Table

CompoundActivity Against M. tuberculosisMIC (µg/mL)Reference
This compoundPotentially activeTBD
4-Nitrobenzoic AcidActive<10
3,5-DinitrobenzoateHighly active<5

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines, particularly THP-1 monocytes. The findings indicate that while the compound exhibits antimicrobial properties, its cytotoxicity is relatively low compared to other nitro compounds, making it a candidate for further development as a therapeutic agent .

Study on Enzyme Inhibition

A study focused on the inhibition of peroxidase by this compound demonstrated significant binding affinity. The compound was shown to inhibit enzyme activity in a dose-dependent manner, suggesting its potential use in therapeutic applications targeting oxidative stress-related diseases .

Antimycobacterial Activity Investigation

Research involving a library of nitrobenzoates revealed that those with aromatic nitro substitutions exhibited superior antitubercular activity. This compound was included in this library and displayed promising results against various strains of M. tuberculosis, warranting further investigation into its mechanism and efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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